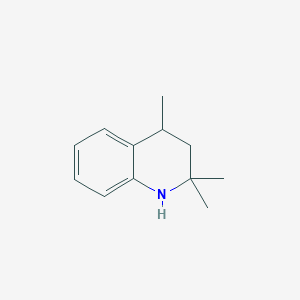

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNRDYQOHXQKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884081 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-58-9 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9). This hydrogenated quinoline derivative is a versatile intermediate in pharmaceutical research, particularly in the development of neuroprotective and anti-inflammatory agents.[1] Understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems, designing experimental protocols, and developing formulation strategies.

Core Physicochemical Data

| Property | Value | Data Source and Notes |

| Molecular Formula | C₁₂H₁₇N | --- |

| Molecular Weight | 175.27 g/mol | [1][3] |

| Physical Appearance | Light-brown oil; also reported as solid or semi-solid. | [2] |

| Melting Point | Not available | Experimental data not found in the literature. |

| Boiling Point | Not available | A boiling point for the related compound 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is 123°C at 5 mmHg.[4] |

| Density | Not available | --- |

| Solubility | Not available | A synthesis protocol mentions extraction with dichloromethane, suggesting solubility in this organic solvent.[2] General quinoline derivatives are soluble in organic solvents like ethanol and DMSO. |

| pKa | Not available | --- |

| LogP (Octanol-Water Partition Coefficient) | Not available | A predicted XLogP3 value for the isomeric compound 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is 3.4.[5] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[2]

Materials:

-

1,2-dihydro-2,2,4-trimethylquinoline

-

10% Palladium on carbon (Pd-C)

-

Ethanol

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

-

Add 0.4 g of 10% Pd-C to the solution.

-

Carry out the reaction in a hydrogen atmosphere at 60°C for 7 hours.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a light-brown oil.[2]

Determination of Melting Point (Capillary Method)

This standard method is suitable for crystalline solids and can be adapted for semi-solids with careful observation.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and, if solid, finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Purified water or a relevant buffer solution

-

Sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous medium in a sealed flask.

-

Agitate the flask in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a prepared calibration curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties.[1] Research indicates that these effects can be mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival.[6]

NF-κB Signaling Pathways

There are two primary NF-κB activation pathways: the canonical and non-canonical pathways.

The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1, as well as by pathogen-associated molecular patterns (PAMPs).[7][8][9] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[6] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.[6][7] This releases the p50/RelA (p65) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[6][7][8]

Caption: The canonical NF-κB signaling pathway.

The non-canonical pathway is activated by a more specific subset of ligands, such as BAFF and lymphotoxin-β (LTβ).[7] This pathway is dependent on the NF-κB-inducing kinase (NIK).[8][10] In resting cells, NIK is constantly degraded. Upon receptor stimulation, NIK stabilizes and activates an IKKα homodimer, which in turn phosphorylates the p100 subunit of a p100/RelB dimer.[8][10] This phosphorylation leads to the processing of p100 into p52. The resulting p52/RelB dimer then translocates to the nucleus to regulate genes primarily involved in lymphoid organ development and B-cell maturation.[7]

Caption: The non-canonical NF-κB signaling pathway.

The inhibitory action of this compound derivatives on the NF-κB pathway makes this scaffold a promising starting point for the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. Further research into the precise mechanism of inhibition and structure-activity relationships is warranted.

References

- 1. This compound|CAS 4497-58-9 [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline, 97% 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline | C12H17N | CID 661275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of the synthesis pathways for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in various chemical fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is prevalent in a wide array of natural products and medicinally important compounds.[1] Consequently, the development of efficient synthetic routes to access these molecules is a key focus in organic chemistry. This guide will explore the primary methods for the synthesis of this compound, with a focus on practical laboratory-scale preparations.

Primary Synthesis Pathway: Hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinoline

The most direct and commonly cited method for the synthesis of this compound is the catalytic hydrogenation of its partially saturated precursor, 1,2-dihydro-2,2,4-trimethylquinoline.[2] This method is efficient and proceeds with high yield.

Reaction Scheme

The overall transformation involves the reduction of the double bond within the heterocyclic ring of 1,2-dihydro-2,2,4-trimethylquinoline.

References

The Antioxidant Mechanism of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) and its derivatives have garnered significant interest for their antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying the antioxidant action of THTQ. The document elucidates its dual role in direct free radical scavenging and the modulation of endogenous antioxidant pathways. Detailed experimental protocols for key antioxidant assays are provided, alongside a summary of available quantitative data, primarily focusing on hydroxylated THTQ derivatives due to a notable lack of such data for the parent compound. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular interactions and experimental designs.

Core Mechanism of Action

The antioxidant activity of this compound and its analogues is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

The foundational antioxidant property of THTQ lies in its ability to directly neutralize free radicals. The secondary amine within the tetrahydroquinoline ring system is a key functional group in this process. It can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. This action is particularly effective against highly reactive species such as hydroxyl radicals and superoxide anions. Some studies suggest that this radical-scavenging activity may occur via a Single Electron Transfer (SET) mechanism.

The antioxidant effect of tetrahydroquinoline derivatives is often enhanced by the presence of specific substituents on the quinoline ring, such as hydroxyl (-OH) groups. These groups can also donate a hydrogen atom, increasing the molecule's overall radical scavenging capacity.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, THTQ derivatives have been shown to exert a more profound and lasting antioxidant effect by upregulating the body's own defense mechanisms against oxidative stress. This is primarily achieved through the activation of key transcription factors, namely Nrf2 and Foxo1.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, THTQ can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression. This results in elevated levels of protective enzymes such as:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Glutathione Reductase (GR): Regenerates the reduced form of glutathione, a major cellular antioxidant.

-

-

Foxo1 (Forkhead box protein O1) Pathway: THTQ has also been implicated in the activation of Foxo1, another transcription factor that plays a role in the expression of antioxidant enzymes like SOD and catalase.

Inhibition of Lipid Peroxidation

A significant consequence of oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cell membrane damage and the formation of reactive aldehydes. THTQ and its derivatives have demonstrated the ability to inhibit lipid peroxidation. This is achieved by interrupting the chain reaction, scavenging the lipid peroxyl radicals that propagate the process. The protective effect on lipids is a crucial aspect of its cellular antioxidant action.

Anti-inflammatory Action through NF-κB Inhibition

Chronic inflammation is closely linked to oxidative stress, with each process capable of promoting the other. THTQ derivatives have been observed to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, THTQ can reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response that contributes to oxidative stress.

Data Presentation: Quantitative Antioxidant Activity

A comprehensive review of the available literature reveals a scarcity of specific quantitative antioxidant data, such as IC50 values, for the parent this compound molecule. The majority of published quantitative studies focus on its hydroxylated derivatives, which generally exhibit enhanced antioxidant activity. For the purpose of providing a quantitative perspective, the following table summarizes representative data for a key derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), in comparison to a standard antioxidant.

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | DPPH | Data not available | Ascorbic Acid | ~5-10 |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | ABTS | Data not available | Trolox | ~2-8 |

Note: The table is illustrative and highlights the need for further quantitative studies on the parent THTQ molecule.

Signaling Pathway and Workflow Visualizations

Signaling Pathways

Caption: Nrf2-mediated antioxidant response pathway activated by THTQ derivatives.

Caption: Inhibition of the NF-κB inflammatory pathway by THTQ derivatives.

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the TBARS lipid peroxidation assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the THTQ compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the THTQ solution or standard to an equal volume of the DPPH working solution.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix the solutions thoroughly.

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes) to allow the reaction to reach a steady state.

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the THTQ solution.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the THTQ compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the THTQ compound and a positive control (e.g., Trolox) in the appropriate solvent.

-

-

Assay Procedure:

-

Add a small volume of the THTQ solution or standard to a larger volume of the diluted ABTS•+ solution.

-

Include a blank control containing the solvent and the ABTS•+ solution.

-

-

Incubation:

-

Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of ABTS•+ absorbance using a similar formula to the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Prepare a homogenate of a lipid-rich biological sample (e.g., brain tissue, liver microsomes, or egg yolk) in a suitable buffer.

-

-

Induction of Lipid Peroxidation:

-

Induce lipid peroxidation in the homogenate using a pro-oxidant, such as ferrous sulfate (FeSO4) or a free radical generator.

-

In parallel, incubate the homogenate with various concentrations of the THTQ compound or a positive control (e.g., butylated hydroxytoluene, BHT).

-

-

TBA Reaction:

-

Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add a solution of thiobarbituric acid (TBA) to the supernatant.

-

-

Incubation and Measurement:

-

Heat the mixture at 95°C for a specified time (e.g., 30-60 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of lipid peroxidation based on the reduction in TBARS formation in the presence of the THTQ compound compared to the control without the antioxidant.

-

Conclusion

This compound and its derivatives represent a promising class of antioxidants with a multifaceted mechanism of action. Their ability to directly scavenge free radicals, coupled with the upregulation of endogenous antioxidant defenses and inhibition of inflammatory pathways, provides a robust defense against oxidative stress. While quantitative data on the parent THTQ molecule is limited, the available information on its derivatives underscores the therapeutic potential of this chemical scaffold. Further research is warranted to fully elucidate the quantitative antioxidant capacity of THTQ and to explore its applications in the prevention and treatment of oxidative stress-related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

The Multifaceted Biological Activities of 2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These synthetic heterocyclic compounds have garnered significant attention for their potential therapeutic applications, ranging from neuroprotection and antioxidant effects to anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Povarov reaction, a versatile and efficient method for constructing tetrahydroquinoline rings.[1][2][3] This reaction is a formal [4+2] cycloaddition between an imine and an electron-rich alkene.[1][2][3] Another synthetic route involves the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[4]

General Experimental Workflow for Synthesis and Biological Evaluation

The overall process for identifying and characterizing the biological activity of novel this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth biological assessment.

Quantitative Biological Activity Data

The diverse biological activities of this compound derivatives have been quantified in numerous studies. The following tables summarize key findings in the areas of anticancer, antioxidant, neuroprotective, and anti-inflammatory research.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazolo quinoline derivative (15) | MCF-7 | 15.16 | [5] |

| Pyrazolo quinoline derivative (15) | HepG-2 | 18.74 | [5] |

| Pyrazolo quinoline derivative (15) | A549 | 18.68 | [5] |

| Tetrahydroquinoline 18 | HeLa | 13.15 | [6] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | 12.04 ± 0.57 | [7] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | 12.55 ± 0.54 | [7] |

Table 2: Antioxidant Activity of this compound Derivatives

| Assay | Compound/Derivative | IC50/EC50 | Reference |

| DPPH radical scavenging | 1,4-disubstituted 1,2,3-triazole (4a) | IC50 1.88 ± 0.07 mM | |

| DPPH radical scavenging | 1,4-disubstituted 1,2,3-triazole (4b) | IC50 2.19 ± 0.09 mM | |

| DPPH radical scavenging | 1,4-disubstituted 1,2,3-triazole (4d) | IC50 2.30 ± 0.01 mM | |

| ABTS radical scavenging | 1,4-disubstituted 1,2,3-triazole (4a) | IC50 2.17 ± 0.02 mM | |

| ABTS radical scavenging | 1,4-disubstituted 1,2,3-triazole (4b) | IC50 2.38 ± 0.43 mM |

Table 3: Neuroprotective Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

| Parameter | Animal Model | Effect | Reference |

| Oxidative Stress Markers (8-isoprostane, lipid & protein oxidation products) | Rotenone-induced Parkinson's Disease in rats | Significant reduction | [8] |

| Motor Coordination | Rotenone-induced Parkinson's Disease in rats | Improvement in scores | [8] |

| Tyrosine Hydroxylase Levels | Rotenone-induced Parkinson's Disease in rats | Increased expression | [8] |

| Antioxidant enzyme activities | Rotenone-induced Parkinson's Disease in rats | Recovery of activities | [9] |

| Apoptosis Intensity | Rotenone-induced Parkinson's Disease in rats | Lowered compared to untreated | [9] |

Table 4: Anti-inflammatory Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

| Parameter | Model | Effect | Reference |

| mRNA levels of pro-inflammatory cytokines (Il1b, Tnf) | Rotenone-induced Parkinson's Disease in rats | Significant downregulation | [8] |

| Expression of NF-κB | Rotenone-induced Parkinson's Disease in rats | Reduction in expression | [8] |

| Myeloperoxidase activity | Rotenone-induced Parkinson's Disease in rats | Reduction | [8] |

| mRNA levels of Nfkb2, Il1b, Il6, and Tnf | Acetaminophen-induced liver injury in rats | Decrease compared to untreated group | [10] |

| Serum levels of IgG | Acetaminophen-induced liver injury in rats | Decrease compared to untreated group | [10] |

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol describes the synthesis of the parent compound from its dihydroquinoline precursor.[4]

-

Dissolution: Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

-

Catalyst Addition: Add 0.4 g of 10% Palladium on carbon (Pd-C) to the solution.

-

Hydrogenation: Carry out the reaction at 60°C in a hydrogen atmosphere for 7 hours.

-

Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain this compound as a light-brown oil.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[11][12][13][14]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a control well containing the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory and Neuroprotective Effects via NF-κB Pathway Inhibition

Several studies have demonstrated that the anti-inflammatory and neuroprotective properties of these compounds are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10][18] Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes.[18] Derivatives of this compound, particularly hydroxylated forms, can reduce oxidative stress, thereby preventing the activation of NF-κB and the subsequent expression of inflammatory cytokines.[8][10]

Anticancer Effects via PI3K/Akt/mTOR Pathway Modulation

The anticancer activity of certain this compound derivatives has been attributed to their ability to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some tetrahydroquinoline derivatives have been shown to inhibit mTOR (mammalian target of rapamycin), a key protein in this pathway, leading to the suppression of tumor growth.

Conclusion

Derivatives of this compound represent a promising class of bioactive compounds with a wide array of potential therapeutic applications. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, coupled with well-established synthetic routes, make them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their interactions with the NF-κB and PI3K/Akt/mTOR signaling pathways, provides a solid foundation for the rational design of new and more potent therapeutic agents. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this versatile chemical scaffold.

References

- 1. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents a combination of available data for closely related structures and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers in the structural elucidation and analysis of similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound based on the analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.3 | s | 6H | C2-(CH₃)₂ |

| ~ 1.2 - 1.4 | d | 3H | C4-CH₃ |

| ~ 1.5 - 1.9 | m | 2H | C3-H₂ |

| ~ 2.8 - 3.2 | m | 1H | C4-H |

| ~ 3.5 - 4.0 | br s | 1H | N1-H |

| ~ 6.5 - 7.2 | m | 4H | Aromatic-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 20 - 25 | C4-CH₃ |

| ~ 25 - 35 | C2-(CH₃)₂ |

| ~ 40 - 50 | C3 |

| ~ 50 - 60 | C2 |

| ~ 30 - 40 | C4 |

| ~ 110 - 145 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| 1580 - 1620 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1250 - 1350 | Medium | C-N Stretch |

| 740 - 770 | Strong | C-H Bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the related compound 2,2,4-trimethyl-1,2-dihydroquinoline shows a prominent molecular ion peak.[1] A similar pattern would be expected for the tetrahydro- derivative, with a molecular ion peak at m/z 175.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 160 | High | [M-CH₃]⁺ |

| 145 | Medium | [M-2CH₃]⁺ |

| 130 | Medium | [M-C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

-

A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (for an oily substance):

-

Place a small drop of the this compound oil onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Place a second salt plate on top of the first, and gently press to create a thin film of the sample between the plates.[2]

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a small drop of the sample is placed directly onto the ATR crystal.[3]

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile compound like this compound, direct injection or gas chromatography (GC) is a suitable sample introduction method.

-

Electron Impact (EI) ionization is a common method for this type of molecule.[4][5][6] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]

Instrumentation and Data Acquisition:

-

A mass spectrometer equipped with an EI source is used.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine that has garnered significant interest in the field of medicinal chemistry. Its unique structural framework serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, the therapeutic potential of its derivatives, with a focus on its role in neuroprotection and anti-inflammatory pathways. For the purposes of this guide, this compound may be referred to as TMTHQ.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis and drug design.

| Property | Value |

| CAS Number | 4497-58-9 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Light-brown oil |

| Purity | Typically >95% |

Molecular Structure

The molecular structure of this compound is characterized by a quinoline core with a fully saturated heterocyclic ring. Three methyl groups are substituted at positions 2, 2, and 4.

Figure 1. Molecular structure of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[1]

Materials:

-

1,2-dihydro-2,2,4-trimethylquinoline (2.0 g, 11.5 mmol)

-

10% Palladium on carbon (Pd/C) (0.4 g)

-

Ethanol (10 ml)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 2.0 g of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol in a suitable reaction vessel.

-

Add 0.4 g of 10% Pd/C to the solution.

-

Pressurize the reaction vessel with hydrogen gas.

-

Heat the reaction mixture to 60°C and maintain for 7 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a light-brown oil. (Expected yield: ~1.8 g, 89%).

Therapeutic Potential and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant therapeutic promise, particularly the hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). HTHQ has demonstrated potent neuroprotective, antioxidant, and anti-inflammatory properties in preclinical studies, especially in models of Parkinson's disease.[2][3][4]

The primary mechanism of action for the therapeutic effects of HTHQ is through the modulation of the NF-κB signaling pathway.[2] Oxidative stress, a key pathological feature of neurodegenerative diseases, leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and subsequent cellular damage. HTHQ acts as an antioxidant, reducing the levels of reactive oxygen species and thereby inhibiting the activation of NF-κB. This, in turn, suppresses the inflammatory cascade and protects neuronal cells from damage.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in the context of oxidative stress and the NF-κB signaling pathway.

Caption: Proposed mechanism of HTHQ's neuroprotective effects.

Experimental Protocols for Biological Evaluation

Assessment of Oxidative Stress Markers in Rat Brain Homogenate

This protocol describes the measurement of key oxidative stress markers in brain tissue, which is essential for evaluating the antioxidant effects of compounds like HTHQ.

1. Sample Preparation:

-

Euthanize the experimental animal and rapidly excise the brain.

-

Rinse the brain in ice-cold saline (0.9% w/v NaCl).

-

Homogenize the brain tissue in a suitable volume of ice-cold Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and store at -80°C for subsequent analysis.[5]

2. Measurement of Oxidative Stress Markers:

-

Lipid Peroxidation (Malondialdehyde - MDA): MDA levels can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

DNA Oxidation (8-hydroxy-2'-deoxyguanosine - 8-OHdG): 8-OHdG levels can be measured using specific ELISA kits.

-

Glutathione (GSH/GSSG) Ratio: The ratio of reduced to oxidized glutathione can be determined using commercially available assay kits that typically involve a colorimetric or fluorometric measurement.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for analyzing the protein expression levels of key components of the NF-κB pathway, such as p65 and IκBα, to assess the anti-inflammatory effects of a test compound.

1. Protein Extraction:

-

Culture cells to the desired confluency and treat with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Quantitative Data on Biological Activity

The following table summarizes the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) on markers of oxidative stress and inflammation in a rat model of Parkinson's disease. The data is presented as the relative change compared to the disease model control group.

| Marker | Brain Region | Treatment (HTHQ 50 mg/kg) | Effect | Reference |

| 8-isoprostane | Brain & Serum | ↓ | Significant reduction in this marker of lipid peroxidation. | [2] |

| Lipid Oxidation Products | Brain & Serum | ↓ | Significant decrease in overall lipid oxidation. | [2] |

| Protein Oxidation Products | Brain & Serum | ↓ | Significant reduction in protein carbonyls. | [2] |

| mRNA of pro-inflammatory cytokines (TNF-α, IL-1β) | Brain | ↓ | Downregulation of inflammatory gene expression. | [2] |

| NF-κB expression | Brain | ↓ | Reduced expression of the key inflammatory transcription factor. | [2] |

Conclusion

This compound is a valuable chemical intermediate for the development of novel therapeutic agents. Its derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated significant potential as a neuroprotective and anti-inflammatory agent in preclinical models. The mechanism of action, involving the inhibition of oxidative stress and the NF-κB signaling pathway, makes it a promising candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and other chemical industries.[1] Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on the theoretical solubility profile based on the compound's molecular structure and provides a detailed experimental protocol for its determination in common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in synthesis, formulation, and quality control.

Introduction to this compound

This compound is a hydrogenated quinoline derivative with the molecular formula C₁₂H₁₇N.[1] It serves as a versatile and valuable intermediate in the synthesis of various organic molecules, including neuroprotective agents and potential anti-infective compounds.[1] Its structure, featuring a saturated heterocyclic ring and methyl substituents, dictates its physicochemical properties, including its solubility in different media.[1] Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes like chromatography, and the development of pharmaceutical formulations.

Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₇N

-

Molecular Weight: 175.27 g/mol [1]

-

Appearance: Can be a light-green or light-brown oil, or a solid.[2][3]

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound contains both nonpolar (the aromatic ring and methyl groups) and polar (the secondary amine) features, suggesting a nuanced solubility profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon character of the molecule suggests good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The compound is expected to be readily soluble in these solvents due to a balance of polarity. Synthesis procedures for this molecule and its derivatives often use solvents like dichloromethane and dimethylformamide (DMF), indicating its solubility in these media.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The secondary amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, suggesting moderate to good solubility in polar protic solvents. Its precursor, 1,2-dihydro-2,2,4-trimethylquinoline, is noted to be dissolved in ethanol during synthesis.[2]

-

Aqueous Solubility: As a general rule for organic compounds, those with more than five carbon atoms tend to have low water solubility. Given its 12 carbon atoms, this compound is expected to be poorly soluble in water. However, its basic secondary amine group will allow it to dissolve in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a more polar protonated salt.[5][6]

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method, often referred to as the isothermal shake-flask method, is a reliable way to obtain quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a standard value, such as 25 °C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or GC method.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be recorded systematically for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | Hexane | experimental data | experimental data |

| Toluene | experimental data | experimental data | |

| Polar Aprotic | Dichloromethane | experimental data | experimental data |

| Ethyl Acetate | experimental data | experimental data | |

| Acetone | experimental data | experimental data | |

| Tetrahydrofuran (THF) | experimental data | experimental data | |

| Polar Protic | Methanol | experimental data | experimental data |

| Ethanol | experimental data | experimental data | |

| Isopropanol | experimental data | experimental data |

Visualized Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Conclusion

References

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Due to a lack of direct and specific experimental data in publicly accessible literature for this exact molecule, this guide draws upon information available for structurally similar compounds, including its less saturated precursor, 2,2,4-trimethyl-1,2-dihydroquinoline, and the parent compound, 1,2,3,4-tetrahydroquinoline. This information is supplemented with established principles of thermal analysis and degradation of hindered amine antioxidants to provide a predictive and comparative framework.

Executive Summary

Predicted Thermal Stability and Degradation Profile

Based on the analysis of related compounds, the thermal behavior of this compound can be inferred.

Thermal Stability

The thermal stability of this compound is expected to be comparable to or slightly lower than its dihydro- counterpart due to the fully saturated heterocyclic ring. The presence of the sterically hindering trimethyl groups on the heterocyclic ring likely contributes to its stability by inhibiting intermolecular reactions.

A study on the thermal decomposition of RP-2, a rocket propellant, demonstrated that the addition of 1,2,3,4-tetrahydroquinoline as a stabilizing additive significantly slowed the decomposition process.[1] This suggests that the tetrahydroquinoline moiety possesses inherent thermal stabilizing properties.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Basis for Prediction |

| Boiling Point | > 250 °C | Based on the boiling point of 1,2,3,4-tetrahydroquinoline and the addition of three methyl groups. |

| Onset of Decomposition (TGA, in inert atmosphere) | 200 - 300 °C | Inferred from the stability of related hindered amine antioxidants and tetrahydroquinoline derivatives. |

| Major Decomposition Steps (TGA) | 2-3 steps | Typical for complex organic molecules, involving initial side-chain and ring cleavage followed by core structure decomposition. |

Degradation Pathway

The degradation of this compound is likely to proceed through a free-radical mechanism, characteristic of hindered amine stabilizers.[2][3] The process is expected to initiate at the weaker bonds within the molecule.

A proposed general degradation pathway is outlined below:

Caption: Proposed thermal degradation pathway for this compound.

Under oxidative conditions, the formation of nitroxyl radicals is a key step in the antioxidant mechanism of hindered amines.[2][3] These radicals can then participate in further reactions, leading to a complex mixture of degradation products. A Material Safety Data Sheet for the polymerized form of the related compound, 2,2,4-trimethyl-1,2-dihydroquinoline, indicates that thermal decomposition can produce carbon monoxide (CO) and nitrous gases (NOx).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For oxidative stability, a similar experiment should be run using air or oxygen.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residue percentage.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High purity nitrogen or argon at a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes any expected transitions. A heat-cool-heat cycle is often employed to observe the glass transition and any crystallization or melting events.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of any observed endothermic or exothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube or cup.

-

Pyrolysis: Heat the sample rapidly to a series of predetermined temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A suitable temperature program for the GC oven is used to elute the compounds.

-

MS Detection and Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST) and by interpretation of the fragmentation patterns.

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited in the public domain, a predictive understanding can be formulated based on the behavior of analogous structures. The compound is expected to exhibit moderate to good thermal stability, with a degradation profile characterized by the formation of various hydrocarbon and nitrogen-containing fragments. For definitive characterization, a systematic study employing TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such an investigation, which would be of significant value to researchers and professionals in fields where the thermal behavior of this antioxidant is a critical consideration.

References

- 1. Thermal Decomposition of RP-2 with Stabilizing Additives | NIST [nist.gov]

- 2. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Health and Safety Handling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a hydrogenated quinoline derivative that serves as a versatile intermediate in pharmaceutical research and development.[1] It is a key building block in the synthesis of novel compounds, particularly those with potential neuroprotective, antioxidant, and anti-inflammatory properties.[1] Derivatives have shown promise in preclinical models of Parkinson's disease by mitigating oxidative stress and neuroinflammation.[1] Given its reactivity and specific hazard profile, a thorough understanding and implementation of stringent health and safety protocols are imperative for all personnel handling this compound.

This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, and emergency response measures for this compound. The information is compiled from safety data sheets and toxicological assessments to ensure a comprehensive safety framework for a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed and presents a long-term hazard to the aquatic environment.[2] Some regulatory classifications for similar tetrahydroquinoline structures also indicate it may cause cancer, skin irritation, and serious eye irritation.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6] |

| Carcinogenicity | Category 1B | H350: May cause cancer[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[2][3] |

| Flammable Liquids | Category 4 | H227: Combustible liquid[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage. The data below is for the closely related compound 1,2,3,4-tetrahydroquinoline, as specific data for the trimethyl derivative is not consistently available across all parameters.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow liquid | [4] |

| Odor | Odorless | [4] |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| pH | 10-11 (100 g/L water) | [4] |

| Melting Point | 15 - 17 °C / 59 - 62.6 °F | [4] |

| Boiling Point | 249 °C / 480.2 °F @ 760 mmHg | [4] |

| Flash Point | 100 °C / 212 °F | [4] |

| Vapor Pressure | 0.1 mbar @ 20 °C | [4] |

| Specific Gravity | 1.060 | [4] |

| Partition Coefficient (n-octanol/water) | log Pow: 2.03 |[3] |

Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin/eye contact. The compound is harmful if swallowed.[2] Studies on surrogate chemicals suggest a potential for neurotoxicity, with observed effects including ataxia and tremors at high doses.[7]

Table 3: Summary of Toxicological Data

| Endpoint | Result | Remarks | Source |

|---|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. | Mortalities observed in rats at doses of 1,500 mg/kg and higher with a surrogate. Clinical signs of neurotoxicity (ataxia, hypoactivity) were noted. | [2][7] |

| Acute Inhalation Toxicity | May cause respiratory irritation. | A surrogate study (aerosol) caused tremors in rats at 1.97 mg/L, suggesting potential neurotoxic effects via inhalation. | [5][6][7] |

| Skin Irritation | Causes skin irritation. | Not classified as irritating in one study. | [2][5][6] |

| Eye Irritation | Causes serious eye irritation. | Not classified as irritating in one study. | [2][4][5][6] |

| Carcinogenicity | May cause cancer. | This is a significant long-term health hazard. |[3][4] |

Key Experimental Protocols

Detailed experimental methodologies for the specific trimethyl derivative are not publicly available. However, toxicological assessments have been conducted on surrogate compounds, such as ethoxyquin, under Good Laboratory Practice (GLP) compliant conditions.

4.1.1 Acute Oral Toxicity (Surrogate: Ethoxyquin)

-

Guideline: Based on EPA OPP 81-3.

-

Species: Crl:CD®BR rats.

-

Methodology: The study involved administering the test substance orally to different groups of rats (10 per group) at doses of 1,500, 1,950, and 2,535 mg/kg. The animals were observed for clinical signs of toxicity and mortality over a period of time, typically 14 days.

-

Key Observations: Mortalities were recorded in the dose groups (2/10, 9/10, and 8/10, respectively). Treatment induced clinical signs of neurotoxicity, including ataxia and hypoactivity, which resolved by day 7 in surviving animals.[7]

4.1.2 Acute Inhalation Toxicity (Surrogate: Ethoxyquin)

-

Guideline: EPA OPP 81-3, GLP-compliant.

-

Species: Crl:CD®BR rats (5 per sex per dose group).

-

Methodology: Animals were exposed to an aerosol of the test substance via whole-body inhalation for a duration of 4 hours at a concentration of 1.97 mg/L. Post-exposure, the animals were monitored for adverse effects.

-

Key Observations: Treatment caused tremors in 6 out of 10 animals, suggesting a potential neurotoxic effect. The study authors noted that due to the whole-body exposure design, oral intake from fur grooming could not be entirely ruled out as a contributing factor.[7]

Safe Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[4]

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]

-

Avoid all contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6][9]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Take off contaminated clothing and wash it before reuse.[4][5]

Storage Requirements

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][5][10]

-

The storage area should be secure and accessible only to authorized personnel (store locked up).[3][4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against chemical exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Remarks |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | A face shield should be worn where there is a significant risk of splashing.[11] |

| Hand | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene).[12] | Gloves must be inspected prior to use. Contaminated gloves should be disposed of properly. Wash and dry hands after use.[6][9] |

| Skin/Body | Protective, chemical-resistant clothing or lab coat.[10] Fire/flame resistant clothing may be required.[5][9] | Ensure clothing provides full coverage. Wear closed-toe shoes.[13] |

| Respiratory | Not required under normal conditions with adequate engineering controls (fume hood). | If ventilation is inadequate, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5][9] |

First Aid Measures

Immediate action is required in case of any exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][4]

-

General Advice: In all cases of doubt, or when symptoms persist, seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Call a physician immediately.[5][9]

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation occurs, get medical advice.[4][5]

-